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Introduction

Axelopran sulfate, with the developmental code name TD-1211, is a peripherally acting mu
(1)-opioid receptor antagonist that has been investigated for the treatment of opioid-induced
constipation (OIC).[1][2] Developed by Theravance Biopharma, axelopran is designed to
mitigate the gastrointestinal side effects of opioid analgesics without compromising their central
pain-relieving effects.[2] This is achieved through its selective action on opioid receptors in the
periphery, with limited ability to cross the blood-brain barrier. This technical guide provides an
in-depth overview of the discovery, synthesis, mechanism of action, and available clinical data
for axelopran sulfate.

Discovery and Design

The discovery of axelopran was guided by a "multivalent approach” to drug discovery coupled
with a physicochemical property design strategy. This approach aimed to optimize the N-
substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of p-opioid
receptor antagonists to develop an orally absorbed, non-centrally penetrating agent. The
design strategy focused on inverting the typical physicochemical properties associated with
CNS penetration, such as total polar surface area (tPSA), number of hydrogen bond donors
(HBD), lipophilicity (clogDpH 7.4), and molecular weight (MW).
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A key aspect of axelopran's design is its function as a substrate for the P-glycoprotein (P-gp)
efflux transporter, which actively removes the drug from the central nervous system, further
ensuring its peripheral restriction.

Theravance's Multivalent Drug Discovery Workflow

While a detailed proprietary workflow for Theravance's multivalent approach is not publicly
available, the discovery of axelopran suggests a logical progression involving the following
stages:

A logical workflow for the discovery and development of Axelopran.

Mechanism of Action

Axelopran is a potent antagonist of the p-opioid receptor and also exhibits activity at the kappa
(k)- and delta (8)-opioid receptors, with similar affinity for g and k receptors and approximately
ten-fold lower affinity for the & receptor. Opioid analgesics, such as morphine, cause
constipation by activating p-opioid receptors in the gastrointestinal tract, which leads to
decreased motility and increased fluid absorption. By blocking these peripheral p-opioid
receptors, axelopran inhibits the effects of opioid agonists in the gut, thereby restoring normal
bowel function.

Mu-Opioid Receptor Antagonist Signaling Pathway

The binding of an opioid agonist to the p-opioid receptor, a G-protein coupled receptor (GPCR),
initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (cAMP) levels. This ultimately leads to reduced neuronal
excitability and decreased gastrointestinal motility. As an antagonist, axelopran binds to the p-
opioid receptor but does not activate the downstream signaling pathway, thereby preventing the
agonist-induced effects.
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Signaling pathway of p-opioid receptor agonism and antagonism by Axelopran.

Synthesis of Axelopran Sulfate

The synthesis of axelopran (19i) has been described in the scientific literature. The following is
a detailed experimental protocol based on the supplementary information provided for the
publication "Discovery of Axelopran (TD-1211): A Peripherally Restricted pu-Opioid Receptor
Antagonist".

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate

To a solution of cyclohexanecarbaldehyde (1.0 eq) in dichloromethane (DCM) was added tert-
butyl (2-aminoethyl)carbamate (1.0 eq). The reaction mixture was stirred at room temperature
for 1 hour. Sodium triacetoxyborohydride (1.5 eq) was then added portion-wise, and the
reaction was stirred overnight. The reaction was quenched with saturated agueous sodium
bicarbonate solution and extracted with DCM. The combined organic layers were washed with
brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product was purified by column chromatography to afford the desired product.

Step 2: Synthesis of 3-((1R,5S)-8-(2-((tert-butoxycarbonyl)((cyclohexylmethyl)amino))ethyl)-8-
azabicyclo[3.2.1]octan-3-yl)benzamide
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A mixture of 3-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (1.0 eq), tert-butyl (2-
((cyclohexylmethyl)amino)ethyl)carbamate (1.2 eq), and potassium carbonate (2.0 eq) in
acetonitrile was heated at reflux overnight. The reaction mixture was cooled to room
temperature, filtered, and the filtrate was concentrated. The residue was purified by column
chromatography.

Step 3: Synthesis of 3-((1R,5S)-8-(2-((cyclohexylmethyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-
3-yl)benzamide

To a solution of the product from Step 2 in DCM was added trifluoroacetic acid (TFA, 10 eq) at
0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was
removed under reduced pressure, and the residue was dissolved in DCM and washed with
saturated aqueous sodium bicarbonate solution. The organic layer was dried over sodium
sulfate, filtered, and concentrated to give the desired product.

Step 4: Synthesis of axelopran

To a solution of the product from Step 3 (1.0 eq) and (S)-2,3-dihydroxypropanoic acid (1.1 eq)
in dimethylformamide (DMF) was added N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium
hexafluorophosphate (HBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The
reaction mixture was stirred at room temperature overnight. The reaction was diluted with ethyl
acetate and washed with water and brine. The organic layer was dried over sodium sulfate,
filtered, and concentrated. The crude product was purified by column chromatography to yield
axelopran.

Step 5: Formation of Axelopran Sulfate

Axelopran was dissolved in a suitable solvent (e.g., isopropanol/water). A solution of sulfuric
acid (1.0 eq) in the same solvent system was added dropwise. The resulting precipitate was
collected by filtration, washed with the solvent, and dried under vacuum to afford axelopran
sulfate.

Data Presentation
Preclinical Data
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Parameter Species Assay Value Reference
-opioid receptor

H. p. _ .p Radioligand

binding affinity Human o 0.2nM
] binding assay

(Ki)

K-opioid receptor o

o o Radioligand

binding affinity Human o 0.3nM
) binding assay

(Ki)

0-opioid receptor o

o o Radioligand

binding affinity Human o 2.5nM
] binding assay

(Ki)

Loperamide-

induced delay in

) ] Rat In vivo 0.24 mg/kg (oral)
gastric emptying
(ID50)
Castor oil-
induced diarrhea  Rat In vivo 0.01 mg/kg (oral)
(ID50)

Clinical Data

Axelopran has completed Phase Il clinical trials for the treatment of OIC. Two key studies are
registered on ClinicalTrials.gov: NCT01459926 and NCT01401985.

Study . Key Findings
o Phase Status Condition . .
Identifier (if published)

Results not yet
Opioid-Induced published in a
NCT01459926 Phase 2 Completed o )
Constipation peer-reviewed
journal.
Results not yet
Opioid-Induced published in a
NCT01401985 Phase 2 Completed o )
Constipation peer-reviewed
journal.
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A Phase 2b study with 200 OIC patients showed a statistically significant (p = 0.0001) increase
in complete spontaneous bowel movements (CSBMs) compared to placebo at the highest dose
of 15 mg once daily over a 5-week treatment period.

Conclusion

Axelopran sulfate is a peripherally restricted p-opioid receptor antagonist developed through a
rational drug design approach to address the significant unmet need of opioid-induced
constipation. Its discovery and synthesis highlight the successful application of medicinal
chemistry principles to optimize for peripheral selectivity and oral bioavailability. While
preclinical data and early clinical findings are promising, the publication of full Phase Il and
subsequent Phase Il trial results will be crucial in determining its future clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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